molecular formula C14H18Cl2O3 B14234249 Hexyl 3,6-dichloro-2-methoxybenzoate CAS No. 405297-28-1

Hexyl 3,6-dichloro-2-methoxybenzoate

Cat. No.: B14234249
CAS No.: 405297-28-1
M. Wt: 305.2 g/mol
InChI Key: VXEZYHUJTRLICN-UHFFFAOYSA-N
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Description

Hexyl 3,6-dichloro-2-methoxybenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a hexyl ester group attached to a 3,6-dichloro-2-methoxybenzoic acid moiety. This compound is known for its unique structural features, which include multiple aromatic bonds and functional groups such as esters and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Hexyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,6-dichloro-2-methoxybenzoic acid and hexanol.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted benzoates with different functional groups replacing the chlorine atoms.

    Hydrolysis: Yields 3,6-dichloro-2-methoxybenzoic acid and hexanol.

    Oxidation: Produces carboxylic acid derivatives.

Scientific Research Applications

Hexyl 3,6-dichloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Hexyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound’s ester and ether groups allow it to interact with enzymes and receptors in biological systems. The chlorine atoms may enhance its binding affinity to certain proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-methoxybenzoic acid: The parent compound without the hexyl ester group.

    Hexyl 2,4-dichlorobenzoate: A similar compound with chlorine atoms at different positions on the benzene ring.

    Hexyl 3,5-dichloro-2-methoxybenzoate: Another analog with chlorine atoms at different positions.

Uniqueness

Hexyl 3,6-dichloro-2-methoxybenzoate is unique due to its specific substitution pattern and the presence of both ester and ether functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

405297-28-1

Molecular Formula

C14H18Cl2O3

Molecular Weight

305.2 g/mol

IUPAC Name

hexyl 3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C14H18Cl2O3/c1-3-4-5-6-9-19-14(17)12-10(15)7-8-11(16)13(12)18-2/h7-8H,3-6,9H2,1-2H3

InChI Key

VXEZYHUJTRLICN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl

Origin of Product

United States

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